
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an amino group attached to an aromatic ring, which is further substituted with an ethyl group and a methyl group The sulfate group is attached to the ethyl chain, making it a hydrogen sulfate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate typically involves the following steps:
Nitration: The starting material, 3-methylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl bromide to introduce the ethyl group.
Sulfonation: Finally, the ethylated product is treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties. The sulfate group can enhance the solubility and bioavailability of the compound, facilitating its transport within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simple aromatic amine with a single amino group attached to the benzene ring.
N-ethyl aniline: An aniline derivative with an ethyl group attached to the nitrogen atom.
3-methylaniline: An aniline derivative with a methyl group at the meta position.
Uniqueness
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate is unique due to the presence of both ethyl and methyl groups on the aromatic ring, as well as the hydrogen sulfate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H18N2O4S |
|---|---|
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C11H18N2O4S/c1-3-13(6-7-17-18(14,15)16)10-4-5-11(12)9(2)8-10/h4-5,8H,3,6-7,12H2,1-2H3,(H,14,15,16) |
Clé InChI |
GTOOAPLRWMOITA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCOS(=O)(=O)O)C1=CC(=C(C=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Tert-butyl)-6-chlorobenzo[D]oxazole-7-sulfonic acid](/img/structure/B13401292.png)
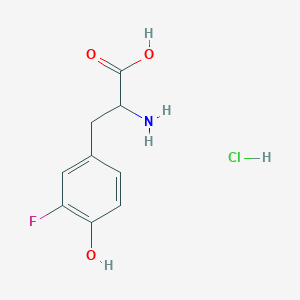
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
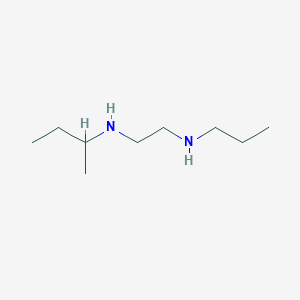
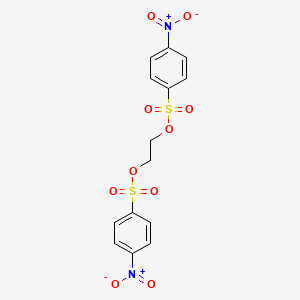
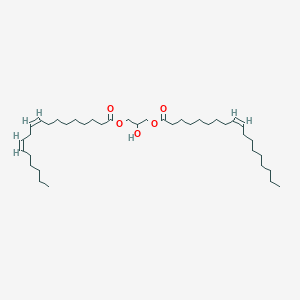
![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
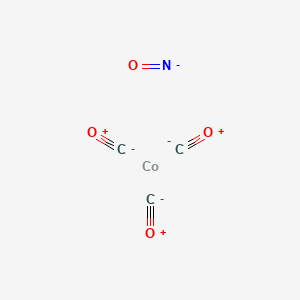

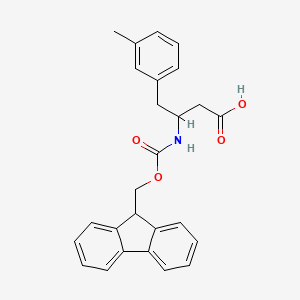
![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)



